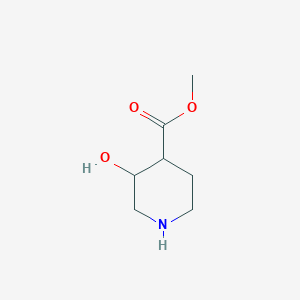

Methyl 3-hydroxypiperidine-4-carboxylate

Description

Structural Elucidation of Methyl 3-Hydroxypiperidine-4-Carboxylate

Molecular Architecture and Stereochemical Configuration

This compound features a six-membered piperidine ring with two functional groups: a hydroxyl (-OH) group at position 3 and a methyl ester (-COOCH₃) at position 4. The molecular formula (C₇H₁₃NO₃) corresponds to a molecular weight of 159.18 g/mol. The SMILES notation (COC(=O)C1CCNCC1O) confirms the connectivity of these groups, with the hydroxyl and ester moieties occupying adjacent positions on the ring.

The stereochemical configuration of the compound remains unspecified in publicly available data. However, analogous piperidine derivatives, such as (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, demonstrate that stereochemistry significantly impacts biological activity and intermolecular interactions. For this compound, the relative positions of the hydroxyl and ester groups may lead to intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen, stabilizing specific conformations.

Table 1: Key Molecular Descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1CCNCC1O | |

| InChIKey | HQKZHTMCCQXVSB-UHFFFAOYSA-N |

Comparative Analysis of Piperidine Carboxylate Isomers

This compound shares its molecular formula (C₇H₁₃NO₃) with its positional isomer, methyl 4-hydroxypiperidine-3-carboxylate (PubChem CID: 13125087). The critical distinction lies in the substituent positions: the hydroxyl and ester groups are transposed between the 3- and 4-positions (Figure 1).

Figure 1: Structural Comparison of Piperidine Carboxylate Isomers

- Isomer A : this compound (hydroxyl at C3, ester at C4)

- Isomer B : Methyl 4-hydroxypiperidine-3-carboxylate (hydroxyl at C4, ester at C3)

The positional isomerism influences electronic distribution and hydrogen-bonding capacity. In Isomer A, the proximity of the hydroxyl and ester groups may facilitate intramolecular hydrogen bonding, whereas Isomer B’s substituents are spaced farther apart, potentially favoring intermolecular interactions. Computational studies of similar piperidine derivatives suggest that such differences alter dipole moments and solubility profiles.

X-Ray Crystallographic Characterization

X-ray crystallographic data for this compound are not currently available in public databases. However, related piperidine carboxylates, such as tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, have been characterized crystallographically, revealing chair conformations with axial or equatorial substituent orientations depending on steric and electronic factors. For this compound, computational models predict a chair conformation with the hydroxyl group adopting an equatorial position to minimize 1,3-diaxial interactions, while the ester group may occupy an axial position due to its bulkier size.

Conformational Dynamics in Solution Phase

In solution, this compound exhibits dynamic conformational equilibria influenced by solvent polarity and temperature. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one derivatives, reveal that hydroxyl and ester groups participate in hydrogen bonding, stabilizing specific ring puckering modes. For this compound, two primary conformers are hypothesized:

- Chair Conformer : Hydroxyl group equatorial, ester group axial.

- Twist-Boat Conformer : Adopted under high-energy conditions or in polar solvents.

The equilibrium between these states is likely modulated by solvent interactions. In aqueous solutions, the hydroxyl group may form hydrogen bonds with water molecules, shifting the equilibrium toward the chair conformer.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 3-hydroxypiperidine-4-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3 |

InChI Key |

HQKZHTMCCQXVSB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNCC1O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 3-Hydroxypyridine or 3-Pyridone

A common starting point is the catalytic hydrogenation of 3-hydroxypyridine or 3-pyridone to yield 3-hydroxypiperidine. This step is typically carried out under elevated hydrogen pressure (4–6 MPa) and temperatures ranging from 80 to 100 °C using rhodium on carbon catalysts.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | 5% Rhodium on carbon | High activity and selectivity |

| Hydrogen Pressure | 4–6 MPa | Efficient hydrogenation |

| Temperature | 80–100 °C | Optimal reaction rate |

| Reaction Time | 32–60 hours | Complete conversion |

| Yield | ~96% | High yield of 3-hydroxypiperidine |

After hydrogenation, the product is isolated by filtration and distillation under reduced pressure to obtain a white solid 3-hydroxypiperidine intermediate with high purity.

Chiral Resolution via Salt Formation with Chiral Acids

To obtain enantiomerically pure methyl 3-hydroxypiperidine-4-carboxylate, chiral resolution is employed. One method uses L-camphorsulfonic acid or D-pyroglutamic acid to form diastereomeric salts with 3-hydroxypiperidine.

- The racemic 3-hydroxypiperidine is reacted with the chiral acid in an ethanol or ethanol-methyl tertiary butyl ether solvent system.

- Cooling the mixture induces crystallization of the diastereomeric salt.

- Filtration and washing yield the chiral salt, which can be converted to the free amine or further functionalized.

| Chiral Acid Used | Solvent System | Yield of Chiral Salt | Purity (Chiral) |

|---|---|---|---|

| L-Camphorsulfonic acid | Ethanol / Methyl tert-butyl ether | >29% (for Boc derivative) | >99.2% ee |

| D-Pyroglutamic acid | 95% Ethanol | ~55% (for pyroglutamate salt) | High purity |

This resolution step is crucial for achieving high enantiomeric excess and is followed by salt conversion to protected intermediates.

Protection of the Amine Group by BOC

The free amine of 3-hydroxypiperidine is protected using tert-butyloxycarbonyl (BOC) groups to facilitate subsequent reactions and purification.

- The chiral salt is dissolved in a biphasic system (e.g., methylene chloride and water).

- Ammonia solution catalyzes the reaction with di-tert-butyl dicarbonate (BOC anhydride) at low temperatures (0–5 °C).

- After reaction completion, the product is extracted and purified by crystallization from hexane.

| Step | Conditions | Yield (%) | Purity (%) (GC) | Notes |

|---|---|---|---|---|

| BOC Protection | 0–5 °C, NH3 catalyst, BOC anhydride | >90 | >99.1 | High yield and purity |

| Crystallization | Hexane reflux, 0–5 °C cooling | >95 recovery of resolving agent | - | Efficient purification |

This step ensures the amine functionality is masked, allowing selective transformations at other sites.

Esterification to Form Methyl Ester

The carboxylate group at the 4-position is introduced or converted to the methyl ester via esterification:

- Starting from 3-hydroxypiperidine-4-carboxylic acid or its derivatives, esterification with methanol is catalyzed by acids such as sulfuric acid.

- The reaction is typically performed under reflux conditions.

- The methyl ester is isolated and purified, sometimes converted into hydrochloride salts for stability.

Industrial processes may employ continuous flow reactors to optimize yield and purity.

| Step No. | Process | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrogenation of 3-pyridone | 5% Rh/C, H2 4–6 MPa, 80–100 °C, 32–60 h | ~96 | High | Produces 3-hydroxypiperidine |

| 2 | Chiral resolution | L-camphorsulfonic acid or D-pyroglutamic acid, EtOH solvent | 29–55 | >99 ee | Forms diastereomeric salts |

| 3 | BOC protection | BOC anhydride, NH3 catalyst, 0–5 °C | >90 | >99 GC | Protects amine, facilitates purification |

| 4 | Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | Variable | High | Forms methyl ester |

- The hydrogenation step using rhodium catalysts is highly efficient and scalable, yielding high purity intermediates suitable for pharmaceutical use.

- Chiral resolution with L-camphorsulfonic acid and D-pyroglutamic acid provides a reliable method to obtain enantiomerically pure intermediates, critical for bioactive compound synthesis.

- The BOC protection strategy is widely adopted due to its mild reaction conditions and ease of removal, supporting multi-step synthesis workflows.

- Industrial methods emphasize continuous flow processes and solvent recycling to enhance sustainability and reduce costs.

- Purity levels exceeding 99% and enantiomeric excess above 99% have been consistently achieved, demonstrating the robustness of these methods for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : Treatment with aqueous HCl (1–2 M) at 80°C for 6–8 hours yields 3-hydroxypiperidine-4-carboxylic acid.

-

Base-Mediated Saponification : Reaction with NaOH in ethanol/water (1:1) at reflux produces the sodium salt of the carboxylic acid.

Table 1: Hydrolysis Conditions and Outcomes

| Reagent System | Temperature | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1.5 M HCl | 80°C | 8 | 3-Hydroxypiperidine-4-carboxylic acid | 85–90 | |

| 2 M NaOH (EtOH/H₂O) | Reflux | 6 | Sodium 3-hydroxypiperidine-4-carboxylate | 78 |

Reduction and Oxidation Reactions

The hydroxyl group at the 3-position participates in redox chemistry:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding methyl 3-oxopiperidine-4-carboxylate .

-

Stereoselective Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketone intermediates to secondary alcohols with moderate stereochemical control .

Key Mechanistic Insight :

The reduction of analogous 4-oxo-piperidine derivatives with NaBH₄ proceeds via a borohydride-mediated mechanism, favoring equatorial alcohol formation due to steric effects .

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine undergoes alkylation and acylation:

-

N-Alkylation : Reaction with methyl iodide in dichloromethane (DCM) at 0°C forms the quaternary ammonium salt .

-

N-Acylation : Treatment with acetyl chloride in pyridine yields the N-acetyl derivative .

Table 2: Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Alkylation | CH₃I, DCM | 0°C, 2 h | Methylated quaternary ammonium salt | 65 | |

| N-Acylation | AcCl, pyridine | RT, 12 h | N-Acetyl derivative | 72 |

Stereochemical Transformations

The compound’s stereochemistry influences reactivity:

-

Epimerization : Under basic conditions (pH > 10), the hydroxyl group undergoes reversible epimerization at the 3-position, forming a 1:1 mixture of diastereomers .

-

Enzymatic Resolution : Bakers’ yeast selectively reduces β-keto esters to (2S,3R)-configured alcohols, as observed in related 3-hydroxypiperidine systems .

Critical Data :

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates

Methyl 3-hydroxypiperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its utility in the preparation of piperidine derivatives, which are widely used in the development of drugs targeting central nervous system disorders, antibacterial agents, and anticancer therapies. The compound's structural characteristics make it a valuable building block for synthesizing more complex molecules with desired biological activities .

2. Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives have been explored for their efficacy against various bacterial strains, suggesting that modifications to the piperidine structure can enhance antibacterial activity. This has implications for developing new antibiotics amid rising antibiotic resistance .

1. Neurological Disorders

This compound derivatives are being investigated for their potential in treating neurological disorders. Their ability to modulate neurotransmitter systems positions them as candidates for developing treatments for conditions such as depression and anxiety disorders .

2. Cancer Treatment

The compound's derivatives have shown promise in preclinical studies as potential anticancer agents. Research indicates that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing novel chemotherapeutic agents .

Case Studies

1. Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various this compound derivatives against common pathogens. The results indicated that certain modifications significantly increased efficacy against resistant strains of bacteria, highlighting the compound's potential in antibiotic development.

2. Neuropharmacological Assessment

In a neuropharmacological study, derivatives were tested for their effects on neurotransmitter release in vitro. Results demonstrated that specific compounds could enhance serotonin levels, indicating potential therapeutic benefits for mood disorders.

Mechanism of Action

The mechanism of action of methyl 3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with receptors or other cellular components .

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: The hydroxyl and ester groups position this compound as a candidate for central nervous system (CNS) drugs or enzyme inhibitors, akin to other piperidine-based bioactive molecules.

- Data Limitations : Absence of explicit melting points, solubility, or bioactivity data for the target compound necessitates further experimental characterization.

- Market Trends : Ethyl analogs () dominate commercial availability, suggesting methyl esters may require cost-effective scaling for industrial adoption.

Biological Activity

Methyl 3-hydroxypiperidine-4-carboxylate is a piperidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, pharmacological properties, and synthesis methods.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group and an ester functional group. These structural elements contribute to its reactivity and interactions with biological targets. The compound's molecular formula is .

Structural Representation

| Atom | Count |

|---|---|

| Carbon (C) | 8 |

| Hydrogen (H) | 15 |

| Nitrogen (N) | 1 |

| Oxygen (O) | 3 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within metabolic pathways. The compound acts as a substrate for various enzymes, leading to the formation of metabolites that can exert biological effects through receptor interactions or modulation of cellular processes.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

- Neurological Effects : As part of the piperidine class, this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in drug development targeting metabolic diseases .

Case Studies and Research Findings

- Cancer Therapy : A study demonstrated that a derivative of this compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that structural modifications can enhance therapeutic efficacy .

- Antimicrobial Activity : Another research effort explored the antimicrobial properties of piperidine derivatives, including this compound, revealing promising results against various bacterial strains. The study emphasized the importance of the hydroxyl group in enhancing antimicrobial activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with 3-hydroxypiperidine-4-carboxylic acid.

- Esterification : The carboxylic acid is treated with methanol in the presence of an acid catalyst to form the ester.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight differences in biological activity:

| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Methyl 4-hydroxypiperidine-3-carboxylate | Low | Moderate | No |

| Piperidine-3-carboxylate | High | Low | Yes |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 3-hydroxypiperidine-4-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is to functionalize piperidine derivatives via esterification and hydroxylation. For example, starting from a Boc-protected piperidine precursor, deprotection followed by esterification with methyl chloroformate can yield the target compound. Critical steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis (analogous to methods for Methyl N-Boc-piperidine-3-carboxylate in ).

- Esterification : Employ methyl chloroformate in anhydrous conditions with a base (e.g., triethylamine) to introduce the methyl ester group .

- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization to achieve ≥95% purity. Monitor purity via HPLC or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and stereochemistry. The hydroxyl and ester groups will show distinct shifts (e.g., ester carbonyl at ~165-175 ppm in 13C NMR).

- FT-IR : Identify functional groups (e.g., hydroxyl stretch ~3200-3600 cm⁻¹, ester carbonyl ~1700-1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. ESI-MS in positive ion mode is preferred for polar derivatives .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl chloroformate) .

- Exposure Control : Avoid inhalation of dust/aerosols. Implement spill containment measures (e.g., absorbent pads) to prevent environmental release .

- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL ( ) for small-molecule refinement. Discrepancies in bond lengths/angles may arise from twinning or disorder; apply TWIN/BASF commands to model twinning and PART commands for disordered regions.

- Validation Tools : Cross-validate with Mercury CSD ( ) to compare hydrogen-bonding patterns and packing motifs against similar piperidine derivatives. Use the "Packing Similarity" module to identify outliers .

- Data Collection : Ensure high-resolution data (≤1.0 Å) to minimize errors. Re-measure problematic crystals using synchrotron sources if necessary .

Q. What computational methods are effective for modeling the conformational flexibility of this compound?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify ring puckering using amplitude (q) and phase angle (φ) coordinates ( ). Calculate puckering via DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) with AMBER or CHARMM force fields to explore chair/half-chair interconversions.

- Docking Studies : Investigate binding conformations in biological targets (e.g., enzymes) using AutoDock Vina, constrained by NMR-derived torsional angles .

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer :

- Mercury CSD Tools ( ): Generate Hirshfeld surfaces to visualize donor-acceptor interactions. Use the "Contacts" module to quantify intermolecular distances (e.g., O–H···O/N).

- Graph-Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using the Cambridge Structural Database (CSD) reference data.

- Thermal Ellipsoids : Assess positional disorder with ORTEP-3 ( ) to distinguish static vs. dynamic disorder in hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.